molecular formula C19H12F6N4O2 B1191574 ASP4132

ASP4132

カタログ番号: B1191574
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, this compound affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitoc

科学的研究の応用

Anti-Cancer Potential in Non-Small Cell Lung Cancer

ASP4132, an orally active AMPK activator, has demonstrated significant anti-cancer activity against non-small cell lung cancer (NSCLC) cells. In both primary NSCLC cells and established cell lines, this compound inhibited cell growth, proliferation, cell cycle progression, as well as migration and invasion. It induced robust apoptosis and programmed necrosis in NSCLC cells, affecting mitochondrial processes. Additionally, in vivo studies showed that oral administration of this compound inhibited NSCLC xenograft growth in mice, indicating its potential as a promising therapeutic agent in NSCLC treatment (Xia et al., 2021).

Mitochondrial Complex I Inhibition

This compound's role in affecting mitochondrial oxidative phosphorylation in metabolically-active tumor cells is significant. It reduces energy production and tumor cell proliferation. The hyperactivation of mitochondrial oxidative phosphorylation in tumor cells is crucial for their proliferation, and the inhibition by this compound can be an effective strategy for antineoplastic activity (Definitions, 2020).

Phase I Clinical Trial Insights

A phase I dose-escalation/dose-expansion study assessed the safety, tolerability, and pharmacokinetics of this compound in patients with treatment refractory advanced solid tumors. Although the lower dose of 5 mg was well-tolerated, higher doses led to dose-limiting toxicities such as fatigue and lactic acidosis. This study highlighted the limited clinical activity of this compound at tolerable doses and suggested the need for further research to determine its potential in cancer treatment (Janku et al., 2021).

Development of Second-Generation AMPK Activators

Further research on this compound led to the identification of a second-generation clinical candidate for cancer treatment. This new compound, identified as 27b, is a potent, highly aqueous soluble, and metabolically stable AMPK activator with reduced hERG inhibitory activity compared to this compound. The development of 27b represents a step forward in creating more effective and safer AMPK activators for potential cancer therapy (Kuramoto et al., 2020).

特性

分子式

C19H12F6N4O2

外観

Solid powder

同義語

ASP4132;  ASP-4132;  ASP 4132.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。